

6-Hydroxytetradecanedioyl-CoA in Fatty Acid Omega-Oxidation: A Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxytetradecanedioyl-CoA

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Introduction

Fatty acid omega-oxidation serves as a crucial alternative metabolic pathway to the more prevalent beta-oxidation, particularly for medium-chain fatty acids or when beta-oxidation is impaired.^{[1][2]} This process, occurring primarily in the smooth endoplasmic reticulum of liver and kidney cells, involves the oxidation of the terminal methyl group (ω -carbon) of a fatty acid, leading to the formation of a dicarboxylic acid.^{[3][4]} These dicarboxylic acids can then undergo further degradation via peroxisomal beta-oxidation, contributing to energy homeostasis and cellular lipid management.^{[5][6]}

This technical guide provides an in-depth exploration of the role of a specific intermediate, **6-Hydroxytetradecanedioyl-CoA**, within the context of fatty acid omega-oxidation and subsequent beta-oxidation of dicarboxylic acids. We will delve into the enzymatic pathways, present available quantitative data, detail relevant experimental protocols, and provide visualizations of the metabolic processes.

Metabolic Pathway of Dicarboxylic Acid Beta-Oxidation

Once a fatty acid undergoes omega-oxidation to form a dicarboxylic acid, it is activated to its coenzyme A (CoA) ester and transported into the peroxisome for chain shortening via beta-

oxidation.[1][5] The beta-oxidation of dicarboxyl-CoA esters follows a similar four-step spiral as mitochondrial beta-oxidation, but with a distinct set of enzymes.[7]

The key enzymes involved in peroxisomal beta-oxidation of dicarboxylic acids are:

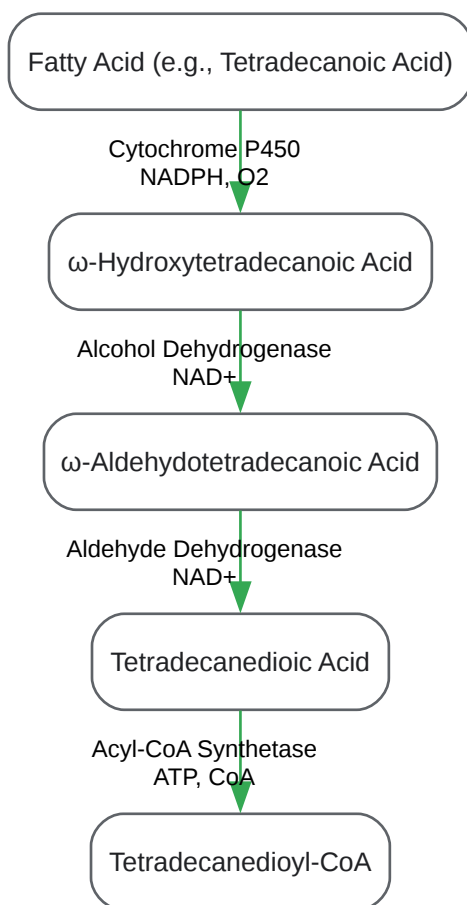
- Acyl-CoA Oxidase (ACOX1): Catalyzes the first step, the FAD-dependent dehydrogenation of the dicarboxyl-CoA, introducing a double bond.[5]
- L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These enzymes exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[7][8][9] They are responsible for the second and third steps of the beta-oxidation spiral.
- Peroxisomal Thiolase: Catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened dicarboxyl-CoA.[1]

6-Hydroxytetradecanedioyl-CoA is a C14-dicarboxylic acid derivative that has already undergone the initial steps of omega-oxidation and has been activated to its CoA ester. The hydroxyl group at the 6th position indicates that it is an intermediate within the beta-oxidation spiral of a longer-chain dicarboxylic acid that has undergone two rounds of beta-oxidation. However, the typical beta-oxidation intermediate is a 3-hydroxyacyl-CoA. A 6-hydroxy intermediate is not standard. It is plausible that this represents an alternative or less common metabolic event. For the purpose of this guide, we will consider its further metabolism within the established peroxisomal beta-oxidation pathway, where a dehydrogenase would act upon a hydroxyl group.

Signaling Pathways and Experimental Workflows

To visualize the metabolic flow and experimental approaches, the following diagrams are provided in the DOT language.

Figure 1: Omega-oxidation of a fatty acid to a dicarboxylyl-CoA.



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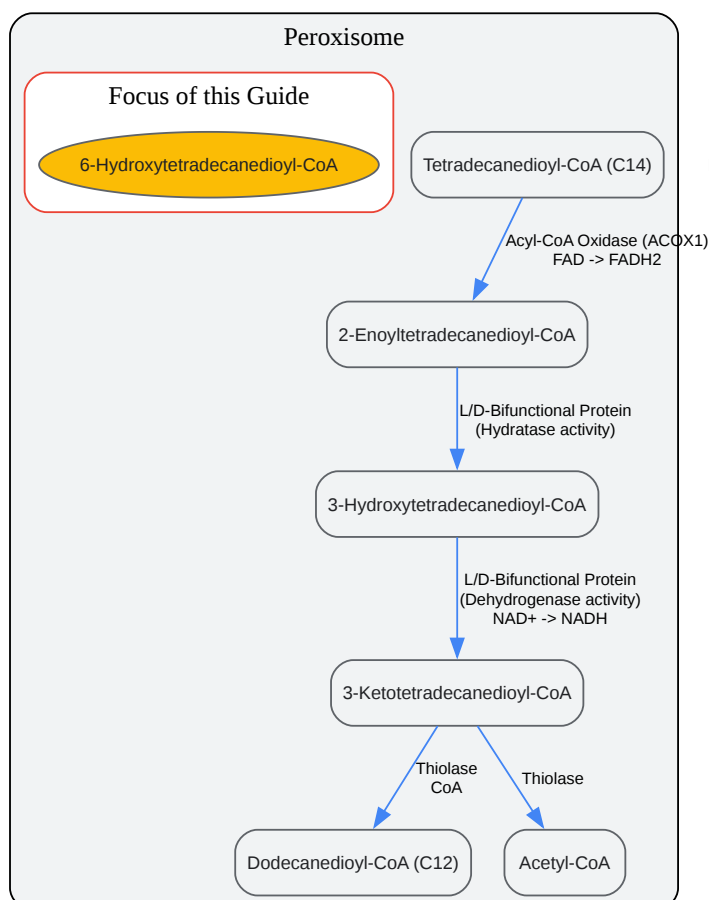


Figure 2: Peroxisomal beta-oxidation of a dicarboxylic acid.

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Quantitative Data

Quantitative data for the specific intermediate **6-Hydroxytetradecanedioyl-CoA**, such as enzyme kinetic parameters and cellular concentrations, are not readily available in the

reviewed literature. However, data for related enzymes and substrates in the dicarboxylic acid beta-oxidation pathway provide valuable context.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrates

| Enzyme | Substrate | Km (μM) | Vmax (U/mg) | Source |
|---|---|---------------|---------------|---|
| Pig heart L-3-hydroxyacyl-CoA dehydrogenase | 3-Hydroxydecanoyl-CoA | 2.5 | 125 | [10] |
| Pig heart L-3-hydroxyacyl-CoA dehydrogenase | 3-Hydroxypalmitoyl-CoA | 2.2 | 45 | [10] |
| Human D-bifunctional protein (HSD17B4) | Pristanoyl-CoA (for dehydrogenase activity) | Not specified | Not specified | [11] [12] |
| Human L-bifunctional protein (EHHADH) | 3-Hydroxyacyl-CoAs | Not specified | Not specified | [8] [13] |

Note: Specific kinetic data for dicarboxylic acid substrates with peroxisomal dehydrogenases are limited in publicly accessible literature.

Table 2: Cellular Concentrations of Acyl-CoA Esters

| Metabolite | Tissue/Cell Line | Concentration (pmol/106 cells or nmol/g tissue) | Source |
|------------------------------------|------------------|---|----------------------|
| Long-chain acyl-CoAs (total) | RAW264.7 cells | 12 ± 1.0 | [14] |
| Long-chain acyl-CoAs (total) | MCF7 cells | 3.5 ± 0.4 | [14] |
| Free cytosolic acyl- CoA esters | General | Estimated in the low nanomolar range (< 5 nM) | [15] |
| Acetyl-CoA | Rat Liver | ~50-100 nmol/g wet weight | [16] |

Note: The concentration of individual dicarboxylic acyl-CoA species, including **6-Hydroxytetradecanedioyl-CoA**, is expected to be very low and challenging to measure.[\[6\]](#)

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase.[\[5\]](#)[\[17\]](#) It relies on monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

- Spectrophotometer capable of reading at 340 nm
- Cuvettes
- Potassium phosphate buffer (100 mM, pH 7.3)
- NAD⁺ solution (10 mM in buffer)

- Substrate: **6-Hydroxytetradecanedioyl-CoA** (requires custom synthesis) or a suitable analog (e.g., 3-hydroxydecanoyl-CoA)
- Enzyme source: Purified L-bifunctional protein (EHHADH) or D-bifunctional protein (HSD17B4), or a cell lysate/mitochondrial fraction.
- Thiolase (for coupled assay to prevent product inhibition)
- Coenzyme A (for coupled assay)

Procedure (Coupled Assay):

- Prepare a reaction mixture in a cuvette containing:
 - 850 μL of 100 mM potassium phosphate buffer (pH 7.3)
 - 50 μL of 10 mM NAD⁺
 - 10 μL of 10 U/mL thiolase
 - 10 μL of 10 mM Coenzyme A
- Add 20 μL of the enzyme sample to the cuvette and mix gently.
- Incubate the mixture for 2-3 minutes at 37°C to reach thermal equilibrium.
- Initiate the reaction by adding 10 μL of the **6-Hydroxytetradecanedioyl-CoA** substrate solution (e.g., 1 mM).
- Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
- Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Analysis of Dicarboxylic Acyl-CoA Esters by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of acyl-CoA esters, including dicarboxylic species, from biological samples using liquid chromatography-tandem mass spectrometry.^{[14][15][18]}

Materials:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- C8 or C18 reversed-phase LC column
- Ammonium acetate buffer
- Acetonitrile
- Methanol
- Internal standards (e.g., stable isotope-labeled acyl-CoAs)
- Biological sample (cells or tissue)

Procedure:

- Sample Preparation:
 - Homogenize tissue or lyse cells in a cold extraction solvent (e.g., acetonitrile/methanol/water).
 - Add internal standards to the sample.
 - Centrifuge to pellet proteins and cellular debris.
 - Collect the supernatant and dry it under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
- LC Separation:
 - Inject the reconstituted sample onto the reversed-phase column.
 - Elute the acyl-CoA esters using a gradient of ammonium acetate buffer and acetonitrile.
- MS/MS Detection:

- Ionize the eluted compounds using electrospray ionization (ESI) in either positive or negative ion mode.
- Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific detection and quantification of the target dicarboxylic acyl-CoA esters based on their precursor and product ion masses.
- Data Analysis:
 - Quantify the amount of each acyl-CoA ester by comparing its peak area to that of the corresponding internal standard.

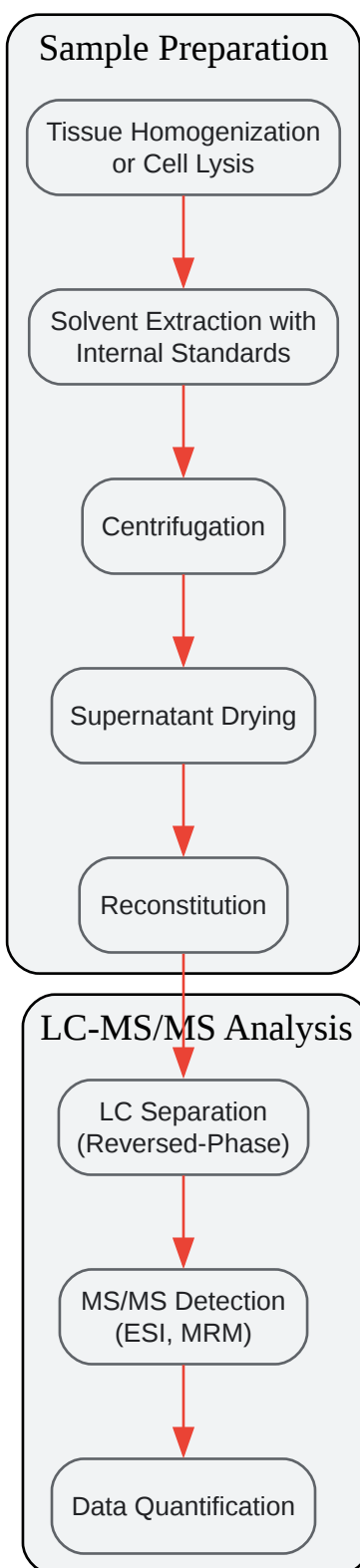


Figure 3: Workflow for LC-MS/MS analysis of acyl-CoA esters.

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Figure 3: Workflow for LC-MS/MS analysis of acyl-CoA esters.

Conclusion

6-Hydroxytetradecanedioyl-CoA is an intermediate in the peroxisomal beta-oxidation of dicarboxylic acids, which are themselves products of fatty acid omega-oxidation. This pathway is essential for cellular lipid homeostasis, especially under conditions of metabolic stress or when mitochondrial beta-oxidation is compromised. While specific quantitative data for **6-Hydroxytetradecanedioyl-CoA** remains elusive in readily available literature, the established methodologies for enzyme activity assays and mass spectrometry-based metabolite analysis provide a robust framework for its further investigation. A deeper understanding of the kinetics and regulation of the enzymes involved in dicarboxylic acid metabolism holds promise for the development of therapeutic strategies for metabolic disorders.

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